Cas no 14732-58-2 (Bromic acid, cobalt(2+)salt (9CI))

Bromic acid, cobalt(2+)salt (9CI) 化学的及び物理的性質

名前と識別子

-

- Bromic acid, cobalt(2+)salt (9CI)

- COBALT BROMATE

- cobalt(2+) dibromate

- Dibromic acid cobalt(II) salt

- Bromic acid,cobalt(2+)salt(9ci)

- NS00085468

- Q16326589

- cobalt(II) bromate

- 14732-58-2

- cobalt(2+);dibromate

-

- インチ: InChI=1S/BrHO3.Co/c2-1(3)4;/h(H,2,3,4);/q;+2/p-1

- InChIKey: XVFDKTPCWWYNDB-UHFFFAOYSA-M

- ほほえんだ: [Co+2].O=Br([O-])=O

計算された属性

- せいみつぶんしりょう: 312.73900

- どういたいしつりょう: 312.739363

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 36.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114

じっけんとくせい

- PSA: 114.40000

- LogP: 0.97840

Bromic acid, cobalt(2+)salt (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | C594-25GM |

Cobalt Bromate |

14732-58-2 | purified | 25gm |

$97.31 | 2023-09-19 |

Bromic acid, cobalt(2+)salt (9CI) 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

Bromic acid, cobalt(2+)salt (9CI)に関する追加情報

Bromic Acid, Cobalt(2+) Salt (9CI): A Comprehensive Overview

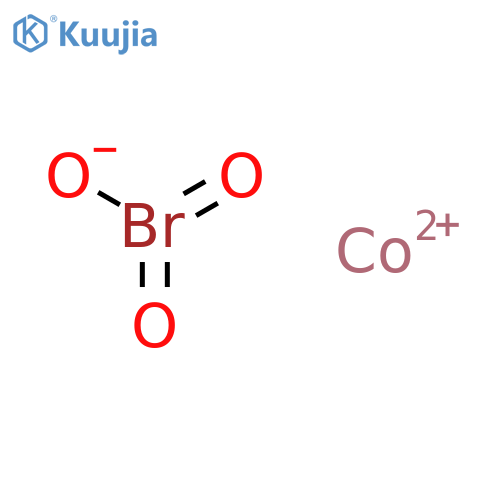

Bromic acid, cobalt(2+) salt (9CI), also known by its CAS number 14732-58-2, is a compound of significant interest in various scientific and industrial applications. This compound is a salt formed from the reaction of bromic acid (HBrO3) and cobalt(II) ions (Co²+). Its unique chemical properties make it a valuable material in fields such as catalysis, materials science, and environmental chemistry.

The molecular formula of bromic acid, cobalt(2+) salt is Co(HBrO3)₂, which indicates the presence of two bromate ions (BrO3⁻) for each cobalt ion. The compound is typically found in a crystalline form and exhibits a deep blue color due to the presence of cobalt ions. This coloration is a result of the electronic transitions within the d-orbitals of the cobalt ion, which is a characteristic feature of transition metal compounds.

Recent studies have highlighted the potential of bromic acid, cobalt(2+) salt as a catalyst in various chemical reactions. For instance, researchers have explored its role in oxidation reactions, where it has demonstrated high efficiency and selectivity. The ability of this compound to act as both an oxidizing agent and a Lewis acid makes it particularly useful in catalytic processes. One notable application is its use in the synthesis of fine chemicals and pharmaceutical intermediates.

In addition to its catalytic applications, bromic acid, cobalt(2+) salt has been studied for its potential in environmental remediation. Specifically, it has been investigated as a material for water treatment applications, where it can facilitate the removal of heavy metals and other contaminants from aqueous solutions. The high surface area and chemical stability of this compound make it an ideal candidate for such purposes.

The synthesis of bromic acid, cobalt(2+) salt typically involves the reaction of cobalt(II) oxide (CoO) or cobalt(II) hydroxide (Co(OH)₂) with bromic acid under controlled conditions. The reaction conditions, such as temperature and pH, play a critical role in determining the final product's purity and crystallinity. Recent advancements in synthetic methods have focused on optimizing these parameters to achieve higher yields and better-quality products.

From a structural standpoint, bromic acid, cobalt(2+) salt exhibits a layered crystal structure with alternating layers of cobalt ions and bromate ions. This structure contributes to its unique physical and chemical properties, including its high thermal stability and electrical conductivity. These properties make it suitable for use in advanced materials such as solid-state electrolytes and magnetic materials.

In terms of safety considerations, while bromic acid, cobalt(2+) salt is not classified as a hazardous material under normal conditions, proper handling procedures should be followed to ensure workplace safety. This includes wearing appropriate protective equipment when handling large quantities or during synthesis processes.

The increasing demand for sustainable and efficient chemical processes has led to renewed interest in compounds like bromic acid, cobalt(2+) salt. Its versatility across multiple applications positions it as an important material for future technological advancements.

14732-58-2 (Bromic acid, cobalt(2+)salt (9CI)) 関連製品

- 890095-97-3(1-(morpholin-4-ylmethyl)cyclopentanamine)

- 1396881-17-6(methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate)

- 1805339-59-6(5-Amino-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile)

- 2809-75-8(1-ethynyl-1-methylcyclopropane)

- 941942-50-3(2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide)

- 2138308-02-6(1-Azaspiro[4.5]decan-2-one, 4-methyl-4-(2-methylcyclopropyl)-)

- 1214325-27-5(4-(2-(Chloromethyl)-4-fluorophenyl)pyridine)

- 2229173-84-4((2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate)

- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 938023-06-4(2-chloro-1,3-bis4-(difluoromethoxy)phenylpropane-1,3-dione)